molecular formula C20H21N5O2 B2816149 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone CAS No. 2380067-34-3

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone

Cat. No. B2816149
M. Wt: 363.421
InChI Key: KOADGJYRNCSCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone, also known as MPQP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPQP is a quinoxaline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cellular signaling pathways. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential as a treatment for neurodegenerative diseases.

Biochemical And Physiological Effects

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone in lab experiments is its potential as a multifunctional compound with various biological activities. However, its complex synthesis method and limited availability may be a limitation for some researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone, including:
1. Investigation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Further studies on its mechanism of action and potential side effects.
3. Exploration of its potential as an antitumor, antiviral, and antibacterial agent.
4. Development of more efficient synthesis methods to increase its availability for research.
5. Investigation of its potential as a modulator of immune function.
In conclusion, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is a promising compound with potential applications in scientific research. Its multifunctional properties and various biological activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone involves several steps, including the reaction of 5-methylpyrimidine-2-carbaldehyde with piperidine in the presence of an acid catalyst to form the intermediate 5-methylpyrimidin-2-ylmethylpiperidine. This intermediate is then reacted with quinoxaline-2-carbaldehyde in the presence of a base to form [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone. The overall synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial effects. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been studied extensively in vitro and in vivo, and its potential as a therapeutic agent is being investigated in preclinical studies.

properties

IUPAC Name

[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-9-22-20(23-10-14)27-13-15-5-4-8-25(12-15)19(26)18-11-21-16-6-2-3-7-17(16)24-18/h2-3,6-7,9-11,15H,4-5,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOADGJYRNCSCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

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